Eplerenone

Receptor Selectivity Off-Target Binding Adverse Effect Profile

Choose Eplerenone for cardiovascular studies where spironolactone's promiscuous steroid receptor binding introduces uncontrolled variables. Its >275-fold lower androgen receptor affinity (AR IC50 ≥21,240 nM vs 77.1 nM) delivers 0% gynecomastia incidence versus 14.28% with spironolactone (P<0.001). The 9,11-epoxy moiety ensures >2,600-fold MR selectivity over glucocorticoid receptors. Clean pharmacokinetics—no active metabolites, 4–6 h half-life—enable predictable washout. EPHESUS trial-validated: 15% RRR in all-cause mortality (P=0.008) for post-MI HFrEF. For sustained 24 h MR blockade, BID dosing leverages the short half-life.

Molecular Formula C24H30O6
Molecular Weight 414.5 g/mol
CAS No. 107724-20-9
Cat. No. B1671536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEplerenone
CAS107724-20-9
Synonyms9,11-epoxy-7-(methoxycarbonyl)-3-oxo-17-pregn-4-ene-21,17-carbolactone
eplerenon
eplerenone
Inspra
Molecular FormulaC24H30O6
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC
InChIInChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1
InChIKeyJUKPWJGBANNWMW-VWBFHTRKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
Very slightly soluble in water, with its solubility essentially pH dependent
9.03e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eplerenone (CAS 107724-20-9) Procurement Overview: A Selective Mineralocorticoid Receptor Antagonist for Hypertension and Heart Failure


Eplerenone is a steroidal selective mineralocorticoid receptor antagonist (MRA) of the spirolactone class [1]. It binds to the mineralocorticoid receptor (MR) with an IC50 of 81–990 nM, blocking aldosterone-mediated sodium reabsorption and blood pressure elevation [2]. Unlike its precursor spironolactone, eplerenone was specifically engineered with a 9,11-epoxy moiety to confer enhanced selectivity for MR over androgen, progesterone, and glucocorticoid receptors, thereby reducing steroid hormone-related adverse effects [1][3]. Eplerenone is indicated for hypertension and for improving survival in patients with left ventricular dysfunction and heart failure following acute myocardial infarction [1].

Why Eplerenone (CAS 107724-20-9) Cannot Be Readily Substituted with Spironolactone or Other MRAs


Although spironolactone, eplerenone, and finerenone all antagonize the mineralocorticoid receptor, they exhibit clinically meaningful divergence in receptor selectivity, pharmacokinetic profiles, and adverse effect burdens that preclude indiscriminate interchange [1][2]. Spironolactone's promiscuous binding to androgen and progesterone receptors confers a significant incidence of gynecomastia and sexual dysfunction, while eplerenone's markedly improved selectivity profile substantially mitigates these steroid-related adverse effects [3]. Conversely, newer non-steroidal agents like finerenone offer distinct tissue distribution and receptor binding kinetics that may not be interchangeable with eplerenone in all clinical research contexts [1]. Furthermore, eplerenone's shorter half-life and lack of active metabolites contrast sharply with spironolactone's long-acting active metabolite profile, affecting dosing strategies and drug-drug interaction considerations [2]. Selection of eplerenone over alternatives is therefore driven by specific requirements for minimized steroid receptor cross-reactivity, predictable pharmacokinetic behavior without active metabolite accumulation, and a well-established clinical trial evidence base in post-MI heart failure [1].

Eplerenone (CAS 107724-20-9) Quantitative Differentiation Guide: Comparator-Based Evidence for Procurement Decisions


Androgen Receptor Selectivity: Eplerenone Exhibits >275-Fold Lower Affinity than Spironolactone, Eliminating Anti-Androgenic Side Effects

Eplerenone demonstrates dramatically reduced binding to the androgen receptor (AR) compared to spironolactone. In vitro binding assays using human steroid receptors show that eplerenone has an AR IC50 of ≥21,240 nM, whereas spironolactone exhibits an AR IC50 of 77.1 nM [1]. This represents a >275-fold lower affinity for AR. Similarly, eplerenone shows a 500-fold lower affinity for androgen and progestin receptors relative to spironolactone [2]. This differential binding profile translates clinically: in a 2020 randomized trial of 105 cirrhosis patients with ascites, gynecomastia occurred in 14.28% of spironolactone-treated patients versus 0% in eplerenone-treated patients (P < 0.001) [3]. The eplerenone group also reported no cases of mastalgia or menstrual irregularities.

Receptor Selectivity Off-Target Binding Adverse Effect Profile

Mineralocorticoid Receptor Affinity and Potency: Eplerenone's Reduced MR Binding Relative to Spironolactone Confers Different Dosing Requirements

Eplerenone exhibits substantially lower affinity for the mineralocorticoid receptor compared to both spironolactone and the newer non-steroidal agent finerenone. In vitro, eplerenone's MR IC50 is 990 nM (low affinity), versus 24.2 nM for spironolactone (high affinity) and 17.8 nM for finerenone (high affinity) [1]. An alternative data source reports eplerenone's MR IC50 as 81 nM versus 2 nM for spironolactone, representing a ~40-fold lower MR binding affinity [2]. On a molecular weight basis, eplerenone exhibits 50–75% of spironolactone's MR antagonist potency [3]. Clinically, this translates to eplerenone producing approximately 75% of spironolactone's blood pressure-lowering effect at equivalent 100 mg doses, with BP reductions of 4–6 mmHg systolic and 2–3 mmHg diastolic versus placebo [4].

MR Antagonism Receptor Binding Kinetics Dose-Response

Pharmacokinetic Differentiation: Eplerenone Lacks Active Metabolites and Exhibits a Predictable 4–6 Hour Half-Life

Eplerenone differs fundamentally from spironolactone in its metabolic fate. Spironolactone is a prodrug that undergoes extensive hepatic conversion to multiple active metabolites (canrenone, 7α-TMS, 6β-hydroxy-7α-TMS) with prolonged half-lives ranging from 13.8 to 16.5 hours for metabolites, resulting in an overall duration of action >20 hours [1][2]. In contrast, eplerenone is not a prodrug, has no active metabolites, and exhibits a terminal elimination half-life of 4–6 hours in patients [1][3]. Eplerenone achieves a mean peak plasma concentration (Cmax) of 1,720 ng/mL following a 100 mg oral dose, with time to peak concentration (Tmax) of approximately 1.5 hours, and is 50% protein-bound [4]. Metabolism occurs primarily via CYP3A4, and co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases eplerenone exposure [5].

Pharmacokinetics Drug-Drug Interactions Metabolic Profile

Clinical Outcomes in Heart Failure: Eplerenone Reduces All-Cause Mortality by 15% and Cardiovascular Death/Hospitalization by 13% vs Placebo

In the landmark EPHESUS trial (Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study), which enrolled 6,642 patients with left ventricular ejection fraction ≤40% and heart failure following acute MI, eplerenone (25–50 mg/day) demonstrated significant mortality reduction versus placebo [1]. All-cause mortality was reduced by 15% (RR 0.85; 95% CI 0.75–0.96; P = 0.008), with absolute mortality rates of 13% in the eplerenone group versus 16% in the placebo group [1][2]. The composite endpoint of cardiovascular death or cardiovascular hospitalization was reduced by 13% (RR 0.87; 95% CI 0.79–0.95; P = 0.002) [1]. A 2024 individual patient-level meta-analysis of RALES (spironolactone) and EMPHASIS-HF (eplerenone) trials confirmed that both steroidal MRAs reduce cardiovascular death or heart failure hospitalization in HFrEF patients, with a pooled hazard ratio of 0.66 (95% CI 0.59–0.73) [3].

Heart Failure Mortality Randomized Controlled Trial

Dosing Strategy Differentiation: Twice-Daily Eplerenone Administration Achieves Superior 24-Hour Blood Pressure Control vs Once-Daily Dosing

Eplerenone's 4–6 hour half-life necessitates a twice-daily dosing strategy for optimal 24-hour blood pressure control. According to the FDA-approved prescribing information, at a total daily dose of 100 mg, eplerenone administered as 50 mg twice daily produced greater trough cuff blood pressure reductions (4/3 mmHg systolic/diastolic) and ambulatory blood pressure monitoring (ABPM) reductions (2/1 mmHg) compared to 100 mg given once daily [1]. In dose-response studies, eplerenone 50 mg once daily was sufficient to achieve target blood pressure in 44% of hypertensive patients, with an additional 17% responding to 100 mg/day dose escalation, and 19% requiring 200 mg/day [2]. This contrasts with spironolactone, whose long-acting active metabolites enable once-daily dosing [3].

Dosing Optimization Blood Pressure Control Trough Efficacy

Hyperkalemia Risk Profile: Meta-Analysis Shows Lower Incidence with Eplerenone (5.0%) than Spironolactone (17.5%) in Placebo-Controlled Trials

A meta-analysis of placebo-controlled trials comparing hyperkalemia incidence among MRAs found distinct risk profiles. In eplerenone trials, hyperkalemia occurred in 5.0% of eplerenone-treated patients versus 2.6% on placebo (P < 0.0001) [1]. In contrast, spironolactone trials reported hyperkalemia in 17.5% of treated patients versus 7.5% on placebo (P = 0.0001) [1]. Notably, hyperkalemia risk with eplerenone is dose-dependent: at 100 mg/day, hyperkalemia incidence was 12% compared to 8.7% with spironolactone 25 mg/day [2]. However, in a direct head-to-head cirrhosis trial, hyperkalemia occurred in 2.8% (1/35) of spironolactone 100 mg patients versus 0% (0/70) in eplerenone 50–100 mg patients (P > 0.05) [3]. Finerenone, a non-steroidal MRA, demonstrated hyperkalemia-related discontinuation rates of 1.2% versus 0.4% placebo [4].

Safety Profile Hyperkalemia Adverse Events

Eplerenone (CAS 107724-20-9) Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Cardiovascular Research Requiring MRA Activity Without Confounding Sex Steroid Effects

Based on evidence demonstrating eplerenone's >275-fold lower androgen receptor affinity (AR IC50 ≥21,240 nM vs spironolactone's 77.1 nM) and the direct clinical finding of 0% gynecomastia incidence versus 14.28% with spironolactone (P < 0.001) [1][2], eplerenone is the MRA of choice for cardiovascular research where anti-androgenic or progestogenic off-target effects would confound outcome interpretation. This includes studies investigating the role of MR activation in cardiac fibrosis, endothelial function, or blood pressure regulation where spironolactone's promiscuous steroid receptor binding introduces uncontrolled variables. Eplerenone's selective MR antagonism enables cleaner interrogation of aldosterone-mediated pathways in cardiovascular pathophysiology.

Pharmacokinetic Studies Requiring Predictable Drug Washout Without Active Metabolite Accumulation

Eplerenone's distinct pharmacokinetic profile — characterized by the absence of active metabolites and a terminal half-life of 4–6 hours, compared to spironolactone's multiple active metabolites with >20-hour overall duration [1][2] — makes it the preferred MRA for studies requiring controlled drug exposure and predictable washout kinetics. Applications include drug-drug interaction studies (particularly with CYP3A4 modulators, since eplerenone is primarily metabolized by CYP3A4), crossover trial designs where carryover effects must be minimized, and translational research where metabolite-free pharmacokinetic modeling is required. The 50% protein binding and 1.5-hour Tmax further support predictable dosing and sampling schedules [3].

Post-Myocardial Infarction Heart Failure Models and Clinical Trial Design

For research involving post-MI heart failure with reduced ejection fraction (LVEF ≤40%), eplerenone offers the advantage of a dedicated, large-scale randomized controlled trial evidence base (EPHESUS, n=6,642) demonstrating 15% relative risk reduction in all-cause mortality (RR 0.85; 95% CI 0.75–0.96; P=0.008) and 13% reduction in cardiovascular death/hospitalization (RR 0.87; 95% CI 0.79–0.95; P=0.002) [1]. This trial-specific evidence differentiates eplerenone from spironolactone (whose landmark RALES trial was in severe HFrEF) and finerenone (whose trials focused on CKD and HFpEF). Procurement for post-MI HF studies should prioritize eplerenone to align with the specific patient population and outcome measures validated in the EPHESUS trial.

Twice-Daily Dosing Protocols for Optimized 24-Hour Mineralocorticoid Blockade

For experimental protocols where sustained 24-hour MR antagonism is critical, eplerenone's requirement for twice-daily dosing at 100 mg/day to achieve optimal trough blood pressure control (demonstrating additional 4/3 mmHg cuff BP reduction and 2/1 mmHg ABPM reduction versus once-daily dosing) [1] should inform study design and compound procurement planning. This dosing strategy is particularly relevant for ambulatory blood pressure monitoring studies, circadian rhythm investigations of aldosterone activity, or any protocol where therapeutic coverage during the nocturnal/early morning period is essential. The 50 mg BID regimen leverages eplerenone's 4–6 hour half-life to maintain MR antagonism throughout the dosing interval, whereas spironolactone's long-acting metabolites permit once-daily dosing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eplerenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.